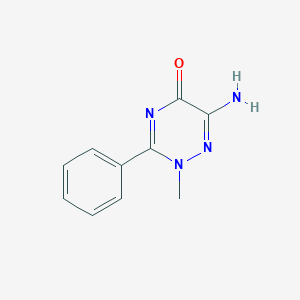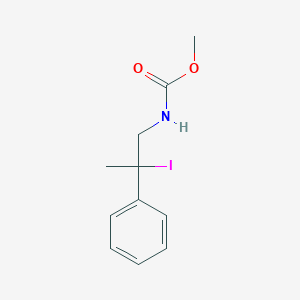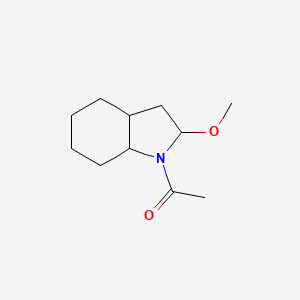
6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific solvents might be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted triazines, oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Methyl-4,6-diphenyl-1,3,5-triazine
- 6-Chloro-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one
Uniqueness
6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the phenyl ring can lead to distinct interactions with other molecules, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
89730-58-5 |
|---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
6-amino-2-methyl-3-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4O/c1-14-9(7-5-3-2-4-6-7)12-10(15)8(11)13-14/h2-6H,1H3,(H2,11,13) |
InChI-Schlüssel |
YYKJTALVHGNKAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=O)C(=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)


![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)

![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)

![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)



![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)

![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
